
(Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 2-methoxy-4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane typically involves the reaction of a suitable silane precursor with the corresponding organic groups. One common method is the hydrosilylation reaction, where a silane compound reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the difluoro groups, potentially converting them to hydrogen or other substituents.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of butan-2-ol or butan-2-one.
Reduction: Formation of (Butan-2-yl)(hydro)(2-methoxy-4-methylphenyl)silane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It can also serve as a reagent in various organic transformations.
Biology: Potential use in the development of silicon-based bioactive molecules or as a probe in biological studies.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism by which (Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The difluoro groups can influence the reactivity and stability of the compound, while the methoxy and methyl groups on the phenyl ring can participate in further functionalization.
Vergleich Mit ähnlichen Verbindungen
- (Butan-2-yl)(difluoro)(2-methylphenyl)silane
- (Butan-2-yl)(difluoro)(4-methoxyphenyl)silane
- (Butan-2-yl)(difluoro)(2-methoxyphenyl)silane
Comparison: Compared to its analogs, (Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence its reactivity and potential applications. For instance, the methoxy group can enhance the compound’s solubility in organic solvents, while the methyl group can provide steric hindrance, affecting its interaction with other molecules.
Eigenschaften
CAS-Nummer |
918447-06-0 |
|---|---|
Molekularformel |
C12H18F2OSi |
Molekulargewicht |
244.35 g/mol |
IUPAC-Name |
butan-2-yl-difluoro-(2-methoxy-4-methylphenyl)silane |
InChI |
InChI=1S/C12H18F2OSi/c1-5-10(3)16(13,14)12-7-6-9(2)8-11(12)15-4/h6-8,10H,5H2,1-4H3 |
InChI-Schlüssel |
QFKMPOLNMTUMRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[Si](C1=C(C=C(C=C1)C)OC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


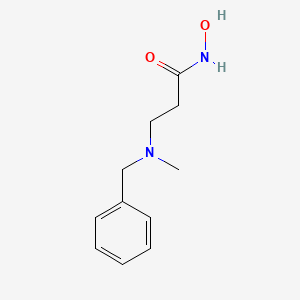
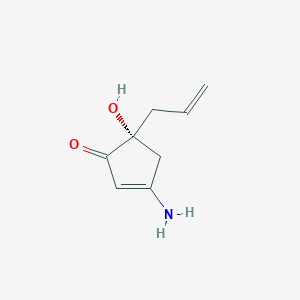
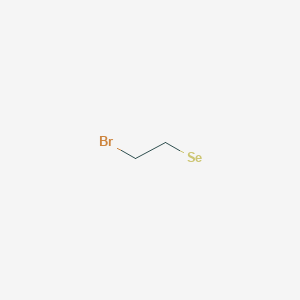
![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)

![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)
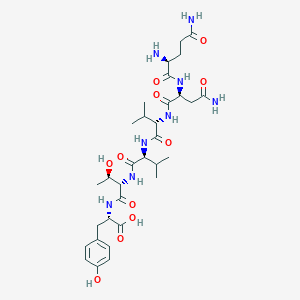
![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
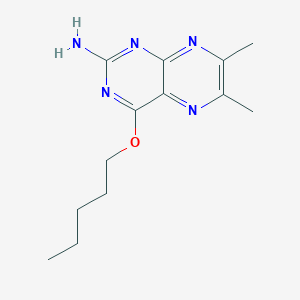
![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)
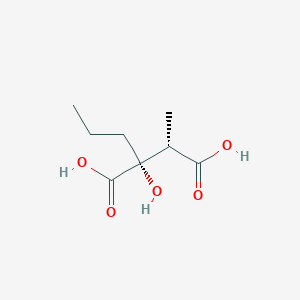
![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)
